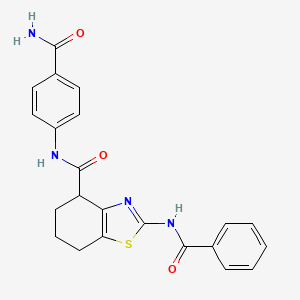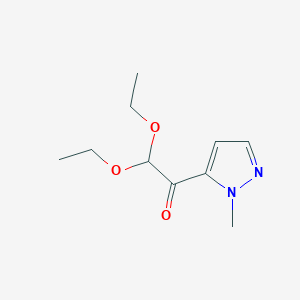![molecular formula C9H15Cl2N3 B2639356 4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride CAS No. 2243509-60-4](/img/structure/B2639356.png)
4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride is a complex organic compound with a unique tricyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the triazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the tricyclic core .
Wissenschaftliche Forschungsanwendungen
4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene;dihydrochloride: This compound has a similar tricyclic structure but differs in the arrangement of the triazole ring and the overall molecular geometry.
4,5,6,7,8,9-Hexahydro-1H-4,8-epiminocycloocta[c]pyrazole;dihydrochloride: Another related compound with a different tricyclic core and functional groups.
Uniqueness
4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride stands out due to its unique tricyclic structure and the presence of the triazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
4,5,12-triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-6-4-9-7(5-10-12-9)8(3-1)11-6;;/h5-6,8,11H,1-4H2,(H,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIICMPSDORBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=C(C=NN3)C(C1)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2639274.png)



![ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2639283.png)


![6-ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2639286.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2639287.png)




![4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2639295.png)
